molecular formula C22H14F7N5O2 B610385 Quilseconazole CAS No. 1340593-70-5

Quilseconazole

Cat. No. B610385
CAS RN: 1340593-70-5
M. Wt: 513.3758
InChI Key: NCEHACHJIXJSPD-FQEVSTJZSA-N
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Description

Quilseconazole, also known as VT-1129, is a tetrazole-pyridine hybrid derived from oteseconazole . It has been studied against fungal CYP51 (using Cryptococcus species) and human CYP51 .


Molecular Structure Analysis

This compound has a molecular formula of C22H14F7N5O2 . Its average mass is 513.368 Da and its monoisotopic mass is 513.103577 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 513.37 . It is a solid substance that is soluble in DMSO at 100 mg/mL (ultrasonic) . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Sensitivity in Phytochemical Investigations : Development of sensitive chromatographic and spectroscopic techniques has enhanced the investigation of natural products in plants, leading to the discovery of various compounds with potential therapeutic applications, including alkaloids and terpenoids (Phillipson, 1995).

  • Quinazoline Derivatives in Cancer Treatment : Quinazoline, a moiety with broad biological properties, has shown promise in cancer treatment, with several patents and articles published on novel quinazoline derivatives displaying anticancer activity. This highlights the potential of quinazoline compounds in inhibiting various therapeutic protein targets (Ravez et al., 2015).

  • Liposomal Formulations for Improved Drug Delivery : The study of liposomal formulations, like that of voriconazole, demonstrates how encapsulating drugs in liposomes can enhance their pharmacokinetics, tissue distribution, and antifungal activity. This approach may offer insights into improving the delivery and efficacy of other compounds, potentially including Quilseconazole (Veloso et al., 2018).

  • Quinazoline Pharmacophore in Medicine : The quinazoline pharmacophore plays a significant role in drug development, with various derivatives exhibiting a wide range of biological potentials. This comprehensive overview of quinazoline chemistry may provide insights relevant to the development of compounds like this compound (Ajani et al., 2016).

  • Antimalarial Activity of Quinoline and Quinazoline Alkaloids : The history and antimalarial activity of quinine and related quinoline and quinazoline alkaloids offer valuable insights. This understanding can be relevant for exploring the potential antimalarial properties of compounds like this compound (Hempelmann, 2007).

  • Quinazolinone Derivatives as Potential Therapeutic Agents : Quinazolinone has been considered for a wide range of medicinal activities, including anticancer. The diversity in its biological response profile suggests its significance in various therapeutic interventions, which may be relevant for this compound research (Sharma et al., 2011).

Mechanism of Action

The mechanism of action of Quilseconazole involves the inhibition of the fungal enzyme cytochrome P450 . This compound has a high degree of selectivity for this enzyme, which is believed to have a positive effect on its toxicity in comparison with the known fungicidal preparations of the azole class .

properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHACHJIXJSPD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1340593-70-5
Record name VT-1129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUILSECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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